Ac-AAVALLPAVLLALLAP-LEVD-CHO

Cell Permeability Caspase-4 Inhibition Intracellular Target Engagement

Standard Ac-LEVD-CHO fails in live-cell experiments due to lack of cell permeability, forcing researchers to use membrane-disrupting agents. Ac-AAVALLPAVLLALLAP-LEVD-CHO eliminates this limitation via a hydrophobic K-FGF-derived peptide sequence that enables intracellular delivery without permeabilization. • Enables caspase-4 inhibition in intact, unperturbed live cells. • Reversible aldehyde warhead allows pulse-chase kinetic studies. • The only LEVD-based option for experiments where saponin/digitonin treatment would compromise data integrity.

Molecular Formula C96H164N20O25
Molecular Weight 1998.4 g/mol
Cat. No. B12380081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-AAVALLPAVLLALLAP-LEVD-CHO
Molecular FormulaC96H164N20O25
Molecular Weight1998.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C
InChIInChI=1S/C96H164N20O25/c1-45(2)36-64(84(129)99-56(22)79(124)105-66(38-47(5)6)87(132)108-65(37-46(3)4)85(130)102-60(26)95(140)115-34-28-31-72(115)91(136)109-68(40-49(9)10)86(131)104-63(32-33-73(119)120)83(128)114-76(53(17)18)93(138)103-62(44-117)43-74(121)122)107-88(133)69(41-50(11)12)110-94(139)77(54(19)20)113-82(127)59(25)100-90(135)71-30-29-35-116(71)96(141)70(42-51(13)14)111-89(134)67(39-48(7)8)106-80(125)57(23)101-92(137)75(52(15)16)112-81(126)58(24)98-78(123)55(21)97-61(27)118/h44-60,62-72,75-77H,28-43H2,1-27H3,(H,97,118)(H,98,123)(H,99,129)(H,100,135)(H,101,137)(H,102,130)(H,103,138)(H,104,131)(H,105,124)(H,106,125)(H,107,133)(H,108,132)(H,109,136)(H,110,139)(H,111,134)(H,112,126)(H,113,127)(H,114,128)(H,119,120)(H,121,122)/t55-,56-,57-,58-,59-,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-,76-,77-/m0/s1
InChIKeyNBDXLHCJYZCDBW-IQNPODPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-AAVALLPAVLLALLAP-LEVD-CHO Overview


Ac-AAVALLPAVLLALLAP-LEVD-CHO is a synthetic, cell-permeable peptide inhibitor designed to selectively target caspase-4, a key cysteine protease involved in inflammatory signaling and apoptosis . This compound is a chimeric construct, consisting of the caspase-4 recognition sequence LEVD-CHO, an aldehyde warhead for reversible covalent inhibition, and the hydrophobic, cell-penetrating sequence AAVALLPAVLLALLAP derived from the signal peptide of Kaposi fibroblast growth factor (K-FGF) [1]. This structural integration directly addresses the primary limitation of first-generation aldehyde inhibitors like Ac-LEVD-CHO by conferring the ability to cross the cell membrane and engage its intracellular target without the need for additional permeabilization steps .

Workflow
Live-cell caspase-4 inhibition without permeabilization
Selection
Cell-permeable peptide with LEVD recognition motif
Use Context
Inflammatory caspase pathway and apoptosis signaling research

Ac-AAVALLPAVLLALLAP-LEVD-CHO Substitution Limitations


While the core inhibitory sequence LEVD-CHO is shared among several caspase-4 inhibitors, the functional performance in live-cell experiments is critically dependent on cellular permeability. The parent compound, Ac-LEVD-CHO, is explicitly documented by suppliers as lacking cell permeability , a significant limitation that confines its use to cell-free enzymatic assays or cells pre-treated with membrane-disrupting agents like saponin . Consequently, an attempt to substitute Ac-AAVALLPAVLLALLAP-LEVD-CHO with a simpler analog will result in a failure to inhibit intracellular caspase-4, leading to negative or non-reproducible data in any experiment requiring target engagement within a living cell. This fundamental difference in cellular access creates a clear and quantifiable scientific justification for selecting the chimeric compound over its non-permeable counterparts.

Ac-AAVALLPAVLLALLAP-LEVD-CHO
Ac-LEVD-CHO
Non-cell-permeable; may not engage intracellular caspase-4 in live-cell assays, limiting substitution for intact cell studies.
Ac-AAVALLPAVLLALLAP-LEVD-CHO
Z-LEVD-FMK
Irreversible warhead alters inhibition kinetics; may confound temporal studies where reversible control is needed.
Ac-AAVALLPAVLLALLAP-LEVD-CHO
Pan-caspase inhibitors (e.g., Q-VD-OPh)
Broad caspase inhibition obscures inflammatory vs. apoptotic pathway discrimination; may complicate mechanistic interpretation.

Ac-AAVALLPAVLLALLAP-LEVD-CHO vs. Key Analogs


Cellular Permeability vs. Ac-LEVD-CHO

Ac-AAVALLPAVLLALLAP-LEVD-CHO is engineered for cellular permeability via its AAVALLPAVLLALLAP sequence, enabling intracellular caspase-4 inhibition. In stark contrast, the core inhibitory sequence Ac-LEVD-CHO is a non-cell-permeable compound, limiting its use to cell-free assays or permeabilized cells . This is not a subtle difference but a binary functional determinant for experimental design, confirmed by supplier documentation that explicitly states Ac-LEVD-CHO's lack of permeability .

Cellular Permeability
Class-level
Cell-permeable (target) vs. Non-cell-permeable (Ac-LEVD-CHO)
Required for live-cell intracellular target engagement
Binary functional determinant under standard culture conditions.
Cell Permeability Caspase-4 Inhibition Intracellular Target Engagement

Reversible vs. Irreversible Inhibition

Ac-AAVALLPAVLLALLAP-LEVD-CHO, like its parent Ac-LEVD-CHO, acts via a reversible covalent mechanism through its C-terminal aldehyde group. This contrasts with Z-LEVD-FMK, an alternative cell-permeable caspase-4 inhibitor that utilizes a fluoromethyl ketone (FMK) warhead to form an irreversible covalent bond . The choice between reversible and irreversible inhibition has significant implications for experimental outcomes, particularly in time-course studies or when assessing the kinetics of caspase activation and deactivation .

Inhibition Mechanism
Class-level
Reversible covalent (aldehyde) vs. Irreversible (FMK warhead) for Z-LEVD-FMK
Supports kinetic studies; washout may restore enzyme activity
Sustained silencing achieved with irreversible inhibitors.
Caspase-4 Reversible Inhibition Irreversible Inhibition

Anti-Tumor Activity Validation

Multiple independent vendors and databases cite that Ac-AAVALLPAVLLALLAP-LEVD-CHO exhibits anti-tumor activity [1], a functional consequence of its ability to inhibit intracellular caspase-4. This activity is not reported for the non-permeable Ac-LEVD-CHO, which is solely described as an enzymatic inhibitor. The presence of anti-tumor activity data underscores the compound's utility in cell-based cancer models, a critical application for many research programs. While the specific IC50 values for tumor cell lines are not provided in the public domain, the assertion of anti-tumor activity across numerous reputable sources (InvivoChem, AdooQ, TargetMol, MedChemExpress) serves as a strong qualitative differentiator when compared to compounds lacking this reported functional outcome.

Anti-Tumor Activity
Reported
Reported in cancer cell lines (multiple vendor sources)
Supports cell-model endpoint review
Qualitative differentiation; no public IC50 data.
Anti-tumor Caspase-4 Cancer Research

Selectivity vs. Pan-Caspase Inhibitors

Ac-AAVALLPAVLLALLAP-LEVD-CHO is designed around the LEVD recognition sequence, conferring selectivity for the inflammatory caspases-4 and -5. In contrast, pan-caspase inhibitors like Q-VD-OPh or Z-VAD-FMK inhibit a broad spectrum of caspases, including those central to apoptosis like caspase-3 and -7 . While pan-inhibitors are useful for complete ablation of caspase activity, they confound mechanistic studies where discerning the specific role of inflammatory caspases is critical. The targeted profile of the LEVD-based inhibitors allows for more precise dissection of the non-canonical inflammasome pathway, which is a key focus in inflammation and infectious disease research .

Selectivity Profile
Class-level
Targets caspase-4/5 vs. Pan-caspase (caspases 1,3,7,8,9)
Enables inflammatory vs. apoptotic pathway discrimination
Sequence-based selectivity; avoids broad caspase ablation.
Caspase-4 Selectivity Inflammation

Functional Validation in Cancer Cells

A study published in PMC (PMC7369684) provides direct functional validation for the core inhibitory component Ac-LEVD-CHO in a cell-based system, which is highly relevant to the design of Ac-AAVALLPAVLLALLAP-LEVD-CHO. The research demonstrated that pre-incubation of CRLCs (human cancer cells) with 10 µM Ac-LEVD-CHO for 1 hour, followed by treatment with the cytotoxic agent PRIS (8 µM) for 24 hours, resulted in a statistically significant (P < 0.01) increase in cell viability, measured by MTS assay, compared to cells treated with PRIS alone [1]. This experiment confirms that inhibition of caspase-4 by the LEVD motif can directly block an apoptotic cascade in cancer cells, providing a robust functional benchmark for the expected activity of the cell-permeable analog.

Functional Rescue
Endpoint context
Ac-LEVD-CHO (core motif): reported cell-viability increase, P < 0.01 at 10 µM vs. PRIS alone
Supports LEVD motif apoptosis pathway-response interpretation
CRLC cells, MTS assay; peer-reviewed (PMC7369684).
Cancer Research Apoptosis Functional Validation

Ac-AAVALLPAVLLALLAP-LEVD-CHO Applications


Caspase-4 in Cancer Cell Apoptosis

This compound is the preferred tool for studying the function of caspase-4 in live cancer cell lines. Its cell-permeable design ensures intracellular target engagement, a prerequisite for any experiment aiming to validate the functional role of caspase-4 in processes like apoptosis or cell survival. The reported anti-tumor activity across multiple sources and the functional rescue data for the LEVD motif in a cancer cell line [1] support its application in oncology research, particularly in models where caspase-4 is implicated in mediating the effects of chemotherapeutic agents or other pro-apoptotic stimuli.

Inflammatory vs. Apoptotic Pathway Discrimination

Ac-AAVALLPAVLLALLAP-LEVD-CHO is a critical tool for researchers seeking to distinguish the non-canonical inflammasome pathway (mediated by caspase-4/5) from the classical apoptotic pathway (mediated by caspase-3/7). Its selectivity, driven by the LEVD recognition sequence , allows for targeted inhibition of inflammatory caspases without broadly affecting apoptosis. This is essential for generating clean, interpretable data in studies of inflammation, host-pathogen interactions, and the specific role of caspase-4 in diseases like sepsis or inflammatory bowel disease, where pan-caspase inhibitors would obscure the underlying biology.

Cell-Based Reversible Inhibition Assays

For experimental designs that require a reversible inhibitor, such as pulse-chase experiments or studies on the kinetics of caspase activation, Ac-AAVALLPAVLLALLAP-LEVD-CHO is the appropriate choice. Its reversible aldehyde warhead allows for the restoration of enzyme activity upon compound washout, a feature not shared by irreversible inhibitors like Z-LEVD-FMK . This mechanistic property makes it uniquely suited for investigating dynamic signaling events where temporal control over caspase-4 activity is necessary to elucidate its precise role in a cellular process.

Functional Studies in Live Intact Cells

This compound is the only viable option among LEVD-based inhibitors for experiments on live, intact cells where membrane permeabilization with agents like saponin or digitonin is not possible or would compromise the integrity of the experiment. The non-permeable nature of Ac-LEVD-CHO, as documented by primary vendors , precludes its use in such standard cell culture experiments, making the chimeric peptide the default and only suitable choice for any study requiring intracellular caspase-4 inhibition in a physiologically relevant, non-perturbed cellular environment.

Application
Selection Property
Validation Focus
Cancer cell caspase-4 studies
Cell-permeable LEVD peptide inhibitor
Caspase-4 pathway-response endpoints
Inflammatory pathway discrimination
Selective for caspase-4/5 over apoptotic caspases
Non-canonical inflammasome activation markers
Reversible inhibition kinetics
Aldehyde reversible warhead
Washout restoration of enzyme activity
Live-cell intracellular inhibition
Cell-penetrating AAVALLPAVLLALLAP sequence
Target engagement without permeabilization

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30 linked technical documents
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